

Preclinical Comparison of Trastuzumab Biosimilars Versus Originator (Herceptin®)

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Compound of Interest		
Compound Name:	Herceptide	
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This guide provides a comprehensive preclinical comparison of trastuzumab biosimilars with the originator product, Herceptin®. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the performance and characteristics of these biologics.

Trastuzumab is a humanized monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Overexpression of HER2 is a key driver in certain types of cancers, particularly breast and gastric cancers.[1][2] Trastuzumab exerts its anti-tumor effects through multiple mechanisms, including the inhibition of HER2-mediated signaling pathways, leading to cell cycle arrest and suppression of cell proliferation, and by flagging tumor cells for destruction by the immune system through a process called antibody-dependent cellular cytotoxicity (ADCC).[3][4][5]

The advent of trastuzumab biosimilars offers a promising alternative to increase patient access to this critical therapy.[6][7] Regulatory agencies, such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), have established stringent guidelines to ensure that biosimilars demonstrate high similarity to the reference product in terms of quality, safety, and efficacy.[7] This guide summarizes key preclinical data from comparative studies of various trastuzumab biosimilars and the originator.

Mechanism of Action: HER2 Signaling Pathway

Trastuzumab functions by binding to the extracellular domain of the HER2 receptor.[1][2] This binding blocks the dimerization of HER2 with other HER family members, thereby inhibiting

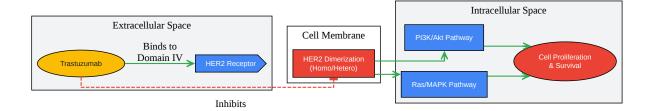


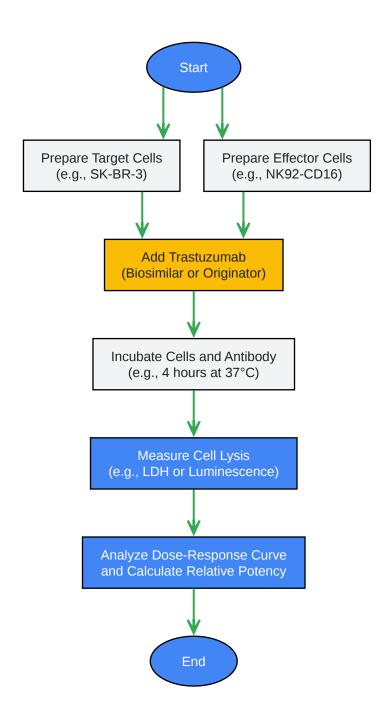




downstream signaling cascades like the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation and survival.[1][4][5]









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